![molecular formula C17H26N2O3 B13885662 tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with the molecular formula C16H24N2O4. It is an intermediate in the synthesis of functionalized amino acids and is used in the synthesis of various pharmaceuticals, including antiepileptic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under controlled conditions. The reaction typically requires a solvent such as chloroform or DMSO and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with precise temperature and pressure controls .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of functionalized amino acids.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: In the synthesis of antiepileptic drugs and other pharmaceuticals.
Industry: As a precursor in the production of various chemical compounds
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions play a crucial role in its pharmacological effects, particularly in the treatment of epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- N-Benzyl-tert-butylamine
Uniqueness
tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific molecular structure, which allows it to interact with voltage-gated sodium channels and CRMP2. This specificity makes it particularly useful in the synthesis of antiepileptic drugs, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)14(19-16(21)22-17(3,4)5)15(20)18-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)(H,19,21) |
Clave InChI |
LVVZIICHFJJLNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


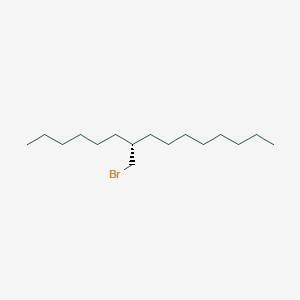
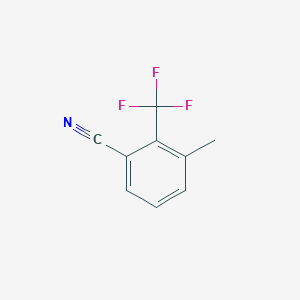
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
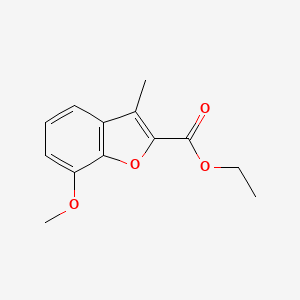

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
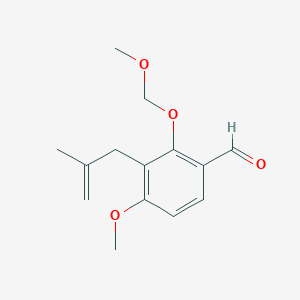
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
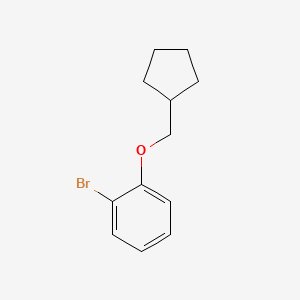
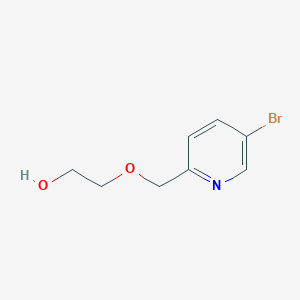
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
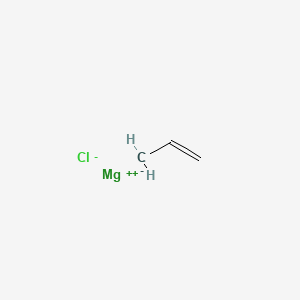
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
